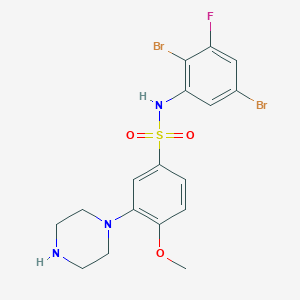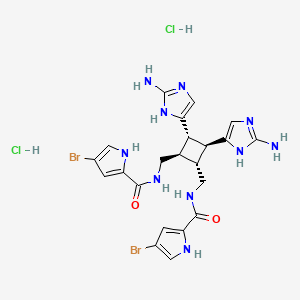
N,N'-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride
Vue d'ensemble
Description
Sceptrin is a pyrrole-imidazole alkaloid that is naturally produced by various marine sponges.
Applications De Recherche Scientifique
Sceptrin: A Comprehensive Analysis of Scientific Research Applications
Antibiotic Properties: Sceptrin has been identified as a structurally unique antibiotic isolated from marine sponges. It is part of a class of dimeric pyrrole–imidazole alkaloids, and its biosynthesis involves a single-electron transfer (SET)-promoted [2 + 2] cycloaddition, forming its cyclobutane core skeletons .
Cancer Research: Sceptrin inhibits cell motility in several cancer cell lines without showing toxicity at effective concentrations. This property makes it a promising lead molecule for further preclinical testing and development for therapeutic purposes .
Nanotechnology: Sceptrin forms complexes with metal ions, leading to the self-assembly of nano-aggregates. These sceptrin–metal nano-aggregates (SMNA) have been studied for their potential use in overcoming drug-resistant bacterial infections .
Drug Development: Due to its lack of toxicity and the ability to synthesize it in multigram quantities, sceptrin is considered an attractive lead molecule for drug development. It could serve as a useful research tool to elucidate mechanisms involved in cell motility .
Receptor Inhibition: Sceptrin is the first potent nonpeptidic inhibitor of somatostatin and vasoactive intestinal peptide receptors, which could have implications for treatments involving these pathways .
Mécanisme D'action
Target of Action
Sceptrin, also known as N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride, is a bioactive marine isolate . It has been reported to exhibit antibacterial and antifungal activities . Sceptrin targets the bacterial actin equivalent MreB , suggesting that it disrupts the cell membranes of both prokaryotic and eukaryotic cells .
Mode of Action
Sceptrin demonstrates a bacteriostatic rather than bactericidal effect on exponentially growing Escherichia coli cells at the minimum inhibitory concentration (MIC) . At concentrations higher than the MIC, sceptrin becomes bactericidal, inhibits the incorporation of all radiolabelled precursors, and induces the formation of unusual spheroplasts . It has also been found to bind to monomeric actin, further suggesting a mechanism involving the actin cytoskeleton .
Biochemical Pathways
The biosynthesis of Sceptrin involves a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form their cyclobutane core skeletons . This process is kinetically and thermodynamically favored over the [4 + 2] pathway . For the [2 + 2] cycloaddition, the dimerization of pyrrole–imidazole monomers is rate-limiting .
Result of Action
Sceptrin inhibits cell motility in several cancer cell lines . The compound shows no toxicity at concentrations that are double the amount of Sceptrin required for maximal inhibitory effect . Both random and factor-induced migration were impaired, suggesting that Sceptrin targets a central process of cell motility machinery .
Propriétés
IUPAC Name |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZCXAQLPJJKC-WUYIMCQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Br2Cl2N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000678 | |
| Record name | Sceptrin HCl (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sceptrin | |
CAS RN |
79703-25-6 | |
| Record name | Sceptrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sceptrin HCl (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



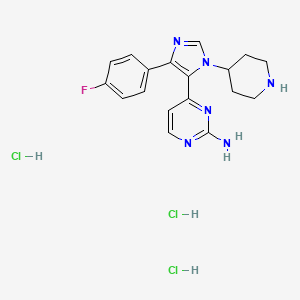

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
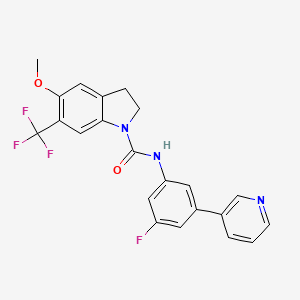
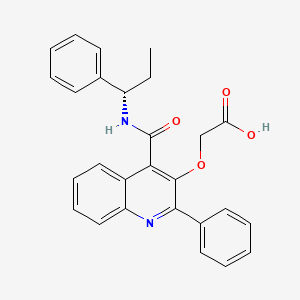
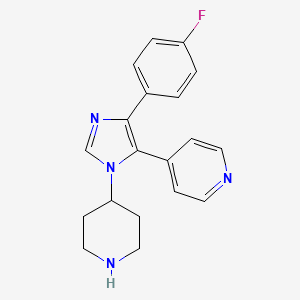
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
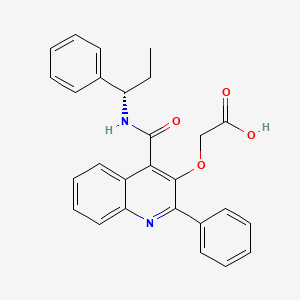
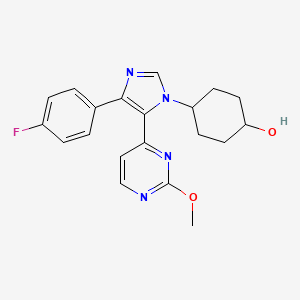

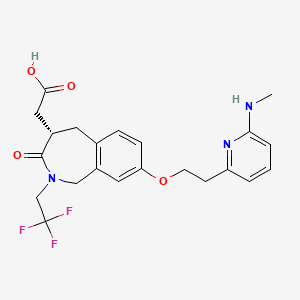
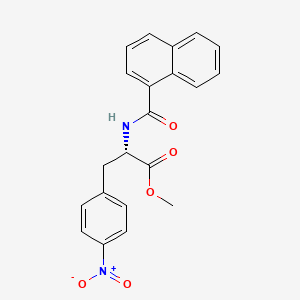
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)
